Diisopropyl sulfide CAS number 625-80-9 properties
Diisopropyl sulfide CAS number 625-80-9 properties
An In-depth Technical Guide to Diisopropyl Sulfide (CAS 625-80-9)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diisopropyl sulfide (CAS 625-80-9) is an aliphatic thioether characterized by two isopropyl groups attached to a sulfur atom. It is a volatile, highly flammable liquid with a distinct sulfurous odor.[1][2] This document provides a comprehensive overview of its physicochemical properties, safety and handling protocols, and key experimental procedures. Its primary applications are as a flavoring agent and as an intermediate or reagent in organic synthesis.[2][3] Due to its hazardous nature, strict adherence to safety guidelines is imperative when handling this compound.
Chemical Identification and Properties
Nomenclature and Identifiers
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Systematic IUPAC Name : 2-(propan-2-ylsulfanyl)propane[4][5]
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Common Synonyms : Isopropyl sulfide, 2,2'-Thiobispropane, 2,4-Dimethyl-3-thiapentane, Diisopropyl sulphide[2][6][7]
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SMILES : CC(C)SC(C)C[8]
Physicochemical Properties
The physical and chemical properties of diisopropyl sulfide are summarized in the table below. The compound is a colorless liquid and is relatively non-polar, leading to its solubility in organic solvents and low solubility in water.[2][3]
| Property | Value | Source(s) |
| Molecular Weight | 118.24 g/mol | [4][6] |
| Appearance | Colorless, clear liquid | [1][4][9] |
| Odor | Strong, sulfurous, garlic-like stench | [1][2][3] |
| Density | 0.814 g/mL at 25 °C | [8] |
| 0.810 - 0.818 g/mL at 20 °C | [1] | |
| Boiling Point | 119-120 °C at 760 mmHg | [3] |
| 120 °C at 763 mmHg | [8] | |
| 120-122 °C at 760 mmHg | [1][6] | |
| Melting Point | -78.1 °C | [1][6] |
| -106 °C | [10] | |
| Flash Point | 7 °C (44.6 °F) - closed cup | [8][9] |
| Refractive Index | 1.4379 (n20/D) | [8] |
| 1.4350 - 1.4420 at 20 °C | [1] | |
| Vapor Pressure | 15.0 mmHg at 20 °C | [1] |
| Vapor Density | 4.0 (Air = 1) | [1] |
| Solubility | Soluble in alcohol. Not miscible or difficult to mix with water. | [1][3] |
| LogP (Octanol/Water) | 2.84 | [6][10] |
Chemical Structure
The diagram below illustrates the molecular structure of diisopropyl sulfide.
Safety and Handling
Diisopropyl sulfide is classified as a hazardous substance. It is a highly flammable liquid and vapor, and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[6][8]
GHS Hazard Information
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | 2 | 🔥 | Danger | H225: Highly flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | ❗ | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | ❗ | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract) | ❗ | Warning | H335: May cause respiratory irritation |
Data sourced from PubChem and commercial supplier safety data sheets.[6][8][9]
Safe Handling and Storage Protocol
Proper personal protective equipment (PPE), including safety goggles/faceshields, chemical-resistant gloves, and a respirator with a suitable filter (e.g., type ABEK EN14387), is mandatory.[8] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
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Storage : Store in a cool, dry, and well-ventilated place away from oxidizing agents, strong bases, and strong reducing agents.[3][9] The container must be kept tightly closed in a designated flammables area.[3][9]
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Fire Safety : Use carbon dioxide, dry chemical powder, or chemical foam for extinguishing fires.[9] Vapors are heavier than air and may travel to an ignition source and flash back.[9]
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Spills : Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ensure the area is well-ventilated and all ignition sources are removed.
Experimental Protocols
Synthesis of Diisopropyl Sulfide
A common and reliable method for synthesizing symmetrical sulfides is the reaction of a corresponding alkyl halide with a sulfide source, such as sodium sulfide. The following is a representative protocol adapted from procedures for analogous dialkyl sulfides.
Reaction Principle : This synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfide anion (S²⁻) acts as the nucleophile, displacing the halide from two molecules of the isopropyl halide.
Materials & Reagents :
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2-Bromopropane (or 2-iodopropane)
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Sodium sulfide nonahydrate (Na₂S·9H₂O)
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Ethanol (absolute)
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Deionized water
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Diethyl ether (for extraction)
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Anhydrous magnesium sulfate (or sodium sulfate)
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Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
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Magnetic stirrer and hotplate
Procedure :
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Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfide nonahydrate (1.0 eq) in a minimal amount of water. Add ethanol to the flask.
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Reaction : While stirring, add 2-bromopropane (2.1 eq) to the sodium sulfide solution.
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Reflux : Gently heat the reaction mixture to reflux. Maintain reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
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Extraction : Extract the product by adding diethyl ether and shaking vigorously. Separate the organic layer. Perform two additional extractions on the aqueous layer with diethyl ether.
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Washing : Combine all organic extracts and wash sequentially with deionized water and then a saturated brine solution to remove residual salts and impurities.
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Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent. Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.
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Purification : The resulting crude product can be purified by fractional distillation to yield pure diisopropyl sulfide.
Reaction of Diisopropyl Sulfide with Disulfur Dichloride
Diisopropyl sulfide can be used as a starting material for the synthesis of more complex sulfur-containing heterocyclic compounds. The following protocol details its reaction with disulfur dichloride (S₂Cl₂) in the presence of DABCO.
Experimental Workflow :
Procedure :
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Setup : A solution of diisopropyl sulfide (1.0 eq) and 1,4-diazabicyclo[2.2.2]octane (DABCO, ~10 eq) in chlorobenzene is prepared in a flask under a nitrogen atmosphere.
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Addition : The solution is cooled to -40 °C. Disulfur dichloride (S₂Cl₂, ~10 eq) is added dropwise.
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Reaction : The mixture is stirred under nitrogen at room temperature for 72 hours.
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Reflux : Following the stirring period, the mixture is heated to reflux for 3 hours.
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Work-up : The crude mixture is filtered through Celite to remove solids, and the solvent is removed under reduced pressure.
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Purification : The resulting residue is purified by medium-pressure liquid chromatography (MPLC) to isolate the desired sulfur-rich products.
Applications in Research and Development
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Flavoring Agent : Diisopropyl sulfide is used in the food industry as a flavoring agent due to its strong, sulfurous odor profile, which can impart garlic or onion-like notes.[1][2]
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Organic Synthesis Intermediate : It serves as a precursor and reagent in various chemical reactions. Its sulfur atom can undergo oxidation to form sulfoxides and sulfones, and the adjacent C-H bonds can be involved in various transformations. It is a key starting material for synthesizing novel sulfur-rich heterocyclic compounds.[2]
Conclusion
Diisopropyl sulfide is a valuable chemical for specific applications in flavoring and organic synthesis. However, its high flammability and irritant properties demand rigorous safety protocols. The information and experimental guidelines presented in this document are intended to provide researchers and professionals with the core knowledge required to handle and utilize this compound safely and effectively.
References
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Isopropyl sulfide 0.99 Diisopropyl sulfide [sigmaaldrich.com]
- 4. Diisopropyl sulfide | C6H14S | CID 12264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. diisopropyl sulfide, 625-80-9 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
